(2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile is a complex organic molecule characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a penta-2,4-dienenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Penta-2,4-dienenitrile Chain: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be added through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis systems may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, the compound may be studied for its potential biological activity. Researchers investigate its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound may be used in the production of specialty chemicals, dyes, and materials. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-methylphenyl)penta-2,4-dienenitrile
- (2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-chlorophenyl)penta-2,4-dienenitrile
Uniqueness
The uniqueness of (2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile lies in its specific combination of functional groups and structural features. The presence of both the thiazole ring and the nitrophenyl group, along with the penta-2,4-dienenitrile chain, gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c1-15-6-9-18(12-16(15)2)21-14-28-22(24-21)19(13-23)5-3-4-17-7-10-20(11-8-17)25(26)27/h3-12,14H,1-2H3/b4-3+,19-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVPNYXONAUJSU-BHJCNXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC=CC3=CC=C(C=C3)[N+](=O)[O-])C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.